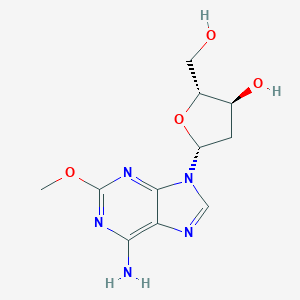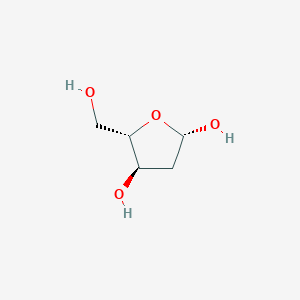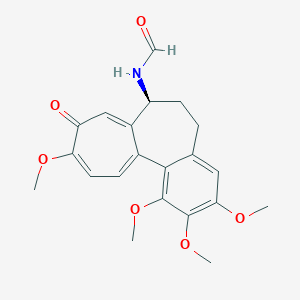
N-Deshydroxyethyl Dasatinib
Overview
Description
N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib . Dasatinib is a multi-kinase inhibitor that potently inhibits Bcr-Abl, Src family, and platelet-derived growth factor receptor kinases . N-Deshydroxyethyl Dasatinib can be used in cancer and immune disease research .
Synthesis Analysis
A new and efficient synthetic route for dasatinib, an anticancer drug, is described .Molecular Structure Analysis
N-Deshydroxyethyl Dasatinib has the molecular formula C20H22ClN7OS . The IUPAC name is N - (2-chloro-6-methylphenyl)-2- [ (2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide .Chemical Reactions Analysis
Dasatinib is chemically known as N - (2-chloro-6-methylphenyl)-2- [ [6- [4- (2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide .Physical And Chemical Properties Analysis
N-Deshydroxyethyl Dasatinib has a molecular weight of 444.0 g/mol .Scientific Research Applications
Treatment of Chronic Myeloid Leukemia (CML)
N-Deshydroxyethyl Dasatinib is a metabolite of Dasatinib, which is a second-generation tyrosine kinase inhibitor (TKI) used in the treatment of CML . It is particularly effective in cases where there is resistance or intolerance to prior therapy, including Imatinib. The compound has shown efficacy in inhibiting unmutated BCR-ABL kinase, which is a significant driver in CML pathogenesis.
Management of Acute Lymphoblastic Leukemia (ALL)
In the context of Philadelphia chromosome-positive (Ph+) ALL, N-Deshydroxyethyl Dasatinib has been utilized due to its inhibitory action on dual Src-Abl1 kinase . This application is crucial for patients who have shown resistance to first-line treatments, offering a new avenue for managing this aggressive form of leukemia.
Overcoming Imatinib Resistance
Dasatinib, and by extension its metabolite N-Deshydroxyethyl Dasatinib, plays a critical role in overcoming resistance to Imatinib, another TKI . This is particularly important for patients who have developed resistance to Imatinib, as it provides an alternative therapeutic strategy that can be more effective and potent.
Inhibition of Multiple Tyrosine Kinases
Beyond its primary targets, N-Deshydroxyethyl Dasatinib exhibits inhibitory activity against a range of other tyrosine kinases, including c-KIT, PDGFRβ, and ephrin receptor kinases . This broad spectrum of activity opens up potential applications in treating various malignancies driven by these kinases.
Therapeutic Drug Monitoring (TDM)
The variability in pharmacokinetics among patients taking Dasatinib suggests a role for N-Deshydroxyethyl Dasatinib in therapeutic drug monitoring (TDM) . TDM can help tailor individual dosages to optimize efficacy and minimize adverse effects, contributing to personalized medicine approaches in cancer treatment.
Immunomodulatory Effects
N-Deshydroxyethyl Dasatinib has been noted to have immunosuppressive properties . This characteristic could be harnessed in scientific research to study its effects on immune cells, potentially leading to applications in conditions where modulation of the immune response is beneficial.
Safety And Hazards
Dasatinib can cause skin irritation, serious eye damage, and is suspected of causing cancer and damaging fertility or the unborn child . It can also cause damage to organs (Gastro-intestinal system) through prolonged or repeated exposure . It is toxic to aquatic life and very toxic to aquatic life with long-lasting effects .
Future Directions
Dasatinib is the 2nd generation TKI (Tyrosine Kinase Inhibitor) having the potential to treat numerous forms of leukemic and cancer patients and it is 300 times more potent than imatinib . There is a need for novel strategies to cope with cancer . This review summaries current knowledge of the clinical pharmacokinetics variation, exposure-response relationships and analytical method for individualized dosing of dasatinib, in particular with respect to therapeutic drug monitoring .
properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[(2-methyl-6-piperazin-1-ylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7OS/c1-12-4-3-5-14(21)18(12)27-19(29)15-11-23-20(30-15)26-16-10-17(25-13(2)24-16)28-8-6-22-7-9-28/h3-5,10-11,22H,6-9H2,1-2H3,(H,27,29)(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBZFFWLHXORTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470341 | |
| Record name | N-Deshydroxyethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Deshydroxyethyl Dasatinib | |
CAS RN |
910297-51-7 | |
| Record name | N-Deshydroxyethyl dasatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Deshydroxyethyl Dasatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESHYDROXYETHYL DASATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38T0L9673E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing an analytical method for the simultaneous determination of Methotrexate, Dasatinib, and N-Deshydroxyethyl Dasatinib in biological samples?
A1: Developing a sensitive and specific analytical method for the simultaneous quantification of Methotrexate, Dasatinib, and its active metabolite, N-Deshydroxyethyl Dasatinib, is crucial for several reasons. Firstly, it is essential for conducting pharmacokinetic studies, as demonstrated in the research paper titled "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" []. This study utilized such a method to investigate how these compounds are absorbed, distributed, metabolized, and excreted in a biological system. This information is vital for understanding the drug's behavior within the body. Secondly, the development and validation of this method enable the monitoring of therapeutic drug levels in patients undergoing combination therapy with Methotrexate and Dasatinib, ensuring appropriate dosage and minimizing potential toxicity. This is particularly important for patients with Philadelphia chromosome-positive and/or Bcr-Abl-positive acute lymphoblastic leukemia, as combination therapies are being investigated for this condition [].
Q2: What analytical techniques have been employed to quantify N-Deshydroxyethyl Dasatinib and related compounds in biological matrices?
A2: The research paper "Simultaneous Determination of Methotrexate, Dasatinib and its Active Metabolite N- Deshydroxyethyl Dasatinib in Rat Plasma by LC-MS/MS: Method Validation and Application to Pharmacokinetic Study" [] describes the utilization of a highly sensitive and selective technique called liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) for the simultaneous quantification of Methotrexate, Dasatinib, and N-Deshydroxyethyl Dasatinib in rat plasma samples. This technique involves the separation of analytes based on their interaction with a reverse-phase C18 column, followed by their ionization and detection based on their mass-to-charge ratio. The method demonstrated excellent sensitivity, with a lower limit of quantitation of 1 ng/mL for all analytes.
Q3: What types of impurities are typically found during the synthesis of Dasatinib, and what methods are used to identify and quantify them?
A3: The synthesis of Dasatinib can result in various process-related impurities. The research paper "Novel HPLC Method for Determination of Process Related Impurities of Dasatinib Drug Substance" [] highlights several impurities, including the key starting material (KSM-01: 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide), intermediate compounds like DAS-01 (N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5 thiazole carboxamide) and its dimer, N-Oxide Dasatinib, N-Deshydroxyethyl Dasatinib, and the dimer of Dasatinib drug substance. To ensure the purity and safety of the final drug product, it's crucial to identify and quantify these impurities. The study describes a novel reverse-phase high-performance liquid chromatography (RP-HPLC) method utilizing an Inertsil ODS 3V column for the separation and quantification of these specific impurities in Dasatinib drug substance [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



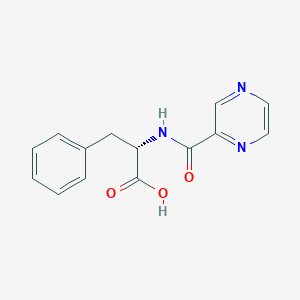
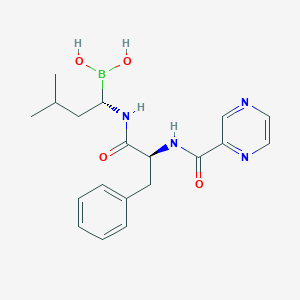
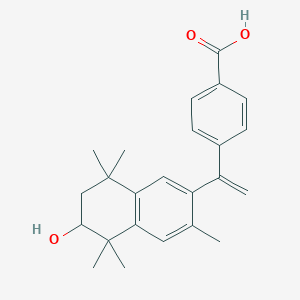

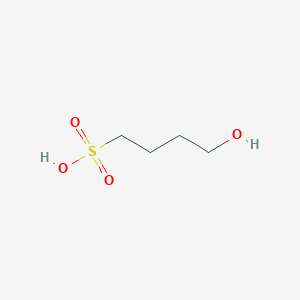
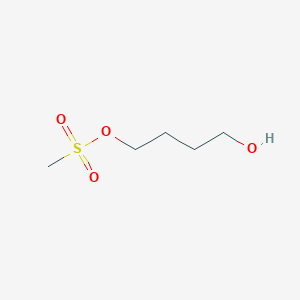

![(E)-4-[4-[bis(2-chloroethyl)amino]phenyl]but-3-enoic acid](/img/structure/B193288.png)
